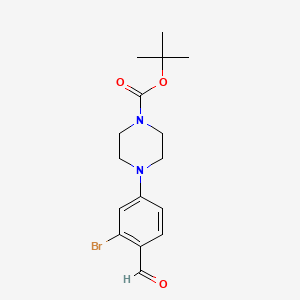
Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O3 and its molecular weight is 369.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate is a complex organic compound that has potential biological activity
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . .
Result of Action
Given the broad range of activities associated with piperazine derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular level .
Biological Activity
Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate, with the molecular formula CHBrNO and a molecular weight of 369.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Piperazine derivatives, including this compound, are known for their diverse pharmacological properties. These compounds have been studied for antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The presence of the piperazine ring in this compound suggests a mechanism of action similar to other piperazine derivatives.
The biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Piperazine derivatives are often effective against various bacterial strains. The introduction of bromine and formyl groups may enhance this activity through increased lipophilicity and interaction with microbial membranes.
- Anticancer Properties : Research indicates that piperazine-containing compounds can inhibit cancer cell proliferation. The specific structure of this compound may allow it to interfere with cellular signaling pathways involved in tumor growth .
Case Studies
- Anticancer Activity : A study evaluated the effects of various piperazine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC values in the low micromolar range .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives. The study demonstrated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 369.25 g/mol |
| CAS Number | 1171917-48-8 |
| Purity | ≥95% |
| Biological Activities | Antibacterial, Anticancer |
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHZJMXMWWCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















